molecular formula C43H52N4O7 B13718357 Deacetyl Vinorelbine-d3

Deacetyl Vinorelbine-d3

Cat. No.: B13718357
M. Wt: 736.9 g/mol
InChI Key: OBAOAFYUDIHEFP-CFQNGAHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetyl Vinorelbine-d3 is a labeled metabolite of Vinorelbine, a semi-synthetic vinca alkaloid. It is primarily used in research settings, particularly in the study of metabolic pathways and drug interactions. The compound has a molecular formula of C43H49D3N4O7 and a molecular weight of 739.91 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deacetyl Vinorelbine-d3 involves the deacetylation of Vinorelbine. The process typically includes the use of deuterated reagents to introduce deuterium atoms into the molecule. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis technologies. The process involves multiple steps, including purification and quality control, to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Deacetyl Vinorelbine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs.

Scientific Research Applications

Deacetyl Vinorelbine-d3 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Deacetyl Vinorelbine-d3 exerts its effects by interfering with the polymerization of tubulin, a protein essential for microtubule formation. This disruption leads to the inhibition of mitotic spindle formation, ultimately causing cell cycle arrest at the G2/M phase. The compound targets mitotic tubulin and associated proteins, making it effective in promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Vinorelbine: The parent compound, used in cancer treatment.

    Vinblastine: Another vinca alkaloid with similar mechanisms but different clinical applications.

    Vincristine: Known for its use in treating hematological malignancies.

    Vindesine: A derivative with applications in various cancer therapies.

Uniqueness

Deacetyl Vinorelbine-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis in pharmacokinetic and pharmacodynamic studies, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C43H52N4O7

Molecular Weight

736.9 g/mol

IUPAC Name

methyl (9R,11R,12R,19R)-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26?,35-,36+,37+,40+,41?,42-,43?/m0/s1

InChI Key

OBAOAFYUDIHEFP-CFQNGAHTSA-N

Isomeric SMILES

CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H](C([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC

Origin of Product

United States

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